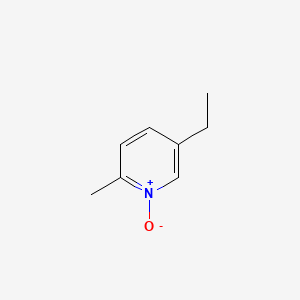

5-Ethyl-2-methylpyridine 1-oxide

Descripción

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry

Pyridine N-oxides are a cornerstone of heterocyclic chemistry, valued for their unique reactivity. The N-oxide group acts as an internal activating group, influencing the electron distribution within the pyridine ring. This activation facilitates a variety of chemical transformations, making them valuable intermediates in organic synthesis. Their ability to direct reactions to specific positions on the pyridine ring is a key feature that has been exploited in the synthesis of numerous complex molecules.

Overview of Research Trajectories for 5-Ethyl-2-methylpyridine (B142974) 1-oxide

Currently, dedicated research focusing exclusively on 5-Ethyl-2-methylpyridine 1-oxide is limited. Its primary role appears to be as a derivative of 5-ethyl-2-methylpyridine, a compound of significant industrial importance. The established synthesis of 5-ethyl-2-methylpyridine from simple starting materials like paraldehyde (B1678423) and ammonia (B1221849) provides a readily available precursor for the potential production of its N-oxide derivative. orgsyn.orgwikipedia.org

The major application of 5-ethyl-2-methylpyridine is its oxidation to produce nicotinic acid (niacin or vitamin B3), a vital nutrient. wikipedia.org This established industrial process underscores the importance of the 5-ethyl-2-methylpyridine scaffold. While the direct oxidation of the parent compound is the current route to nicotinic acid, the potential reactivity of the N-oxide derivative could offer alternative synthetic pathways or lead to other valuable functionalized pyridines.

Future research trajectories for this compound will likely explore its reactivity in comparison to other pyridine N-oxides and investigate its potential as a building block in the synthesis of novel agrochemicals, and other specialty chemicals. The presence of both a methyl and an ethyl group on the pyridine ring offers multiple sites for potential functionalization, which could be exploited in various chemical transformations.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDXKJOCNHFUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C[N+](=C(C=C1)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227610 | |

| Record name | 2-Picoline, 5-ethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-44-5 | |

| Record name | Pyridine, 5-ethyl-2-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-methylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Picoline, 5-ethyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYL-2-PICOLINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH0QU2859J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 5 Ethyl 2 Methylpyridine 1 Oxide

Direct N-Oxidation of 5-Ethyl-2-methylpyridine (B142974)

The conversion of 5-Ethyl-2-methylpyridine to its N-oxide derivative is most commonly achieved through direct oxidation of the nitrogen atom within the pyridine (B92270) ring. This process introduces an oxygen atom to the nitrogen, altering the electronic properties and reactivity of the molecule.

Conventional Oxidative Approaches

Historically, the synthesis of pyridine N-oxides has been dominated by a set of reliable and well-established oxidative methods. These conventional techniques remain relevant in many laboratory and industrial settings.

A prevalent method for the N-oxidation of pyridines involves the use of hydrogen peroxide in conjunction with a carboxylic acid, such as acetic acid. orgsyn.orgarkat-usa.org This combination forms a peroxy acid in situ, which then acts as the primary oxidant. The reaction of hydrogen peroxide and acetic acid, for instance, generates peracetic acid, a potent oxidizing agent. orgsyn.org This approach is widely utilized for the synthesis of various pyridine N-oxides. orgsyn.orgarkat-usa.org The use of carboxylic acids or their anhydrides can enhance the oxidizing capability of hydrogen peroxide, as the resulting percarboxylic acids are more reactive. rsc.org

Table 1: N-Oxidation of Pyridine Derivatives using Hydrogen Peroxide and Acetic Acid

| Starting Material | Product | Reagents | Additional Information | Reference |

| Pyridine | Pyridine-N-oxide | Hydrogen Peroxide, Acetic Acid | A common method for preparing pyridine-N-oxides. | orgsyn.orgarkat-usa.org |

| Isonicotinic acid | Isonicotinanilide N-oxide | Hydrogen Peroxide, Acetic Acid | Part of a multi-step synthesis. | arkat-usa.org |

Peracids, particularly meta-Chloroperbenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of pyridines. organic-chemistry.orgwikipedia.org m-CPBA is a strong oxidizing agent that is relatively easy to handle as a solid powder. organic-chemistry.org It is known for its high reactivity and selectivity in various oxidation reactions, including the epoxidation of alkenes and the Baeyer-Villiger oxidation, in addition to the N-oxidation of amines and pyridines. organic-chemistry.orgmasterorganicchemistry.com The oxidation of 3-substituted pyridines with m-CPBA has been reported to give higher yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid. arkat-usa.org

Table 2: N-Oxidation using m-Chloroperbenzoic Acid (m-CPBA)

| Starting Material | Product | Reagent | Key Findings | Reference |

| 3-Substituted Pyridines | Corresponding Pyridine N-oxides | m-CPBA | Higher yields compared to other oxidants. | arkat-usa.org |

| 2-chloromethyl-3,5-dimethyl-4-methoxypyridine | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide | m-CPBA | Efficient oxidation in chloroform. | researchgate.net |

| General Amines | Amine Oxides | m-CPBA | A general application of m-CPBA. | organic-chemistry.org |

Beyond hydrogen peroxide and peracids, a variety of other oxidizing agents have been employed for the N-oxidation of heteroaromatic compounds. These include reagents like sodium perborate (B1237305) and potassium peroxymonosulfate (B1194676) (Oxone). arkat-usa.orgorganic-chemistry.org Sodium percarbonate has also been identified as an efficient oxygen source for the oxidation of tertiary nitrogen compounds to their N-oxides in the presence of rhenium-based catalysts. organic-chemistry.org Furthermore, catalytic systems involving methyltrioxorhenium (MTO) with hydrogen peroxide have proven effective for the N-oxidation of pyridines, with pyridines bearing alkyl substituents showing nearly complete conversion. arkat-usa.org

Advanced Synthetic Techniques

In recent years, a shift towards more efficient, safer, and environmentally friendly synthetic methods has been observed. This has led to the exploration of advanced technologies for the N-oxidation of pyridines.

Microreactor technology offers a promising alternative to traditional batch reactors for oxidation processes. The use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol (B129727) has been shown to be a highly efficient and safer method for the formation of various pyridine N-oxides. organic-chemistry.org This continuous flow process allows for better control over reaction parameters and can lead to improved yields and safety profiles. organic-chemistry.org

Comparative Analysis of Batch versus Microreactor Conditions

A detailed comparative analysis of batch versus microreactor conditions specifically for the synthesis of 5-Ethyl-2-methylpyridine 1-oxide is not extensively documented in publicly available literature. However, the general advantages of microreactor technology, such as improved heat and mass transfer, enhanced safety for exothermic reactions like N-oxidation, and potential for higher yields and purity, suggest that its application could be beneficial for the synthesis of this compound. Further research is required to provide a quantitative comparison with traditional batch processing for this specific N-oxide.

Post-Synthetic Derivatization Reactions of this compound

The N-oxide functional group in this compound activates the pyridine ring for various transformations, including rearrangement and substitution reactions.

Rearrangement Reactions

The Polonovski reaction, first reported in 1927, is a significant transformation of tertiary amine N-oxides. numberanalytics.comorganicreactions.org The reaction typically involves treating the N-oxide with an acylating agent, such as acetic anhydride (B1165640), which leads to the formation of an iminium ion intermediate. organicreactions.orgnumberanalytics.com This intermediate can then undergo further reactions. While the Polonovski reaction is a well-established method for the functionalization of N-oxides, specific studies detailing the Polonovski rearrangement of this compound are not readily found in the surveyed literature. numberanalytics.comorganicreactions.orgnumberanalytics.com

The reaction of pyridine N-oxides with acetic anhydride can lead to the formation of acetylated derivatives. This is a key step in the broader context of the Polonovski rearrangement. The reaction proceeds via an initial O-acylation of the N-oxide. Subsequent rearrangement can lead to the introduction of an acetoxy group onto the pyridine ring, typically at the 2-position. Hydrolysis of this acetoxy group then yields the corresponding hydroxylated pyridine derivative.

The mechanism of the Polonovski reaction is understood to proceed through several key steps. numberanalytics.com Initially, the N-oxide is activated by reaction with an acylating agent, like acetic anhydride, to form an N-acyloxy-pyridinium salt. This is followed by the abstraction of a proton from an adjacent carbon, leading to the formation of an iminium ion. numberanalytics.com The reaction can be influenced by the specific reagents used; for instance, using trifluoroacetic anhydride can often halt the reaction at the iminium ion stage. organicreactions.org While this general mechanism is widely accepted, specific mechanistic investigations into the rearrangement processes of this compound are not detailed in the available literature.

Conversion to Pyridine Alcohols and Esters

A notable application of the reactivity of this compound is its conversion to pyridine alcohols and their corresponding esters. A patented process describes the reaction of 5-ethyl-2-methylpyridine N-oxide with acetic anhydride to yield 2-(5-ethylpyridine)methyl acetate (B1210297). This reaction is an example of the functionalization of the methyl group at the 2-position, facilitated by the N-oxide group. The resulting ester can then be hydrolyzed to produce 2-(5-ethylpyridine)methanol, a pyridine alcohol. This two-step process provides a synthetic route to these valuable derivatives.

| Reactant | Reagent | Intermediate Product | Final Product |

| This compound | Acetic Anhydride | 2-(5-ethylpyridine)methyl acetate | 2-(5-ethylpyridine)methanol (after hydrolysis) |

This conversion highlights the utility of this compound as a precursor for the synthesis of more complex functionalized pyridine compounds.

Reaction with Carboxylic Acid Anhydrides

The reaction of this compound with a carboxylic acid anhydride, such as acetic anhydride, initiates a sequence of steps leading to the rearrangement of the molecule. The first step involves the acylation of the oxygen atom of the N-oxide, forming an O-acylpyridinium intermediate. This is followed by the deprotonation of the methyl group at the 2-position by the carboxylate anion.

The resulting intermediate then undergoes a characteristic wikipedia.orgwikipedia.org-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a six-membered transition state. This key step results in the formation of an ester, specifically (5-ethylpyridin-2-yl)methyl acetate when acetic anhydride is used. The reaction is typically carried out by heating the pyridine N-oxide with the anhydride. For instance, the original Boekelheide reaction often required refluxing at approximately 140°C with acetic anhydride. However, more reactive anhydrides like trifluoroacetic anhydride (TFAA) can facilitate the reaction at room temperature. Research has indicated that an ion-pair intermediate is likely involved in this process.

Hydrolytic Pathways to Pyridylcarbinols

The ester intermediate formed from the Boekelheide rearrangement, such as (5-ethylpyridin-2-yl)methyl acetate, can be readily hydrolyzed to yield the corresponding pyridylcarbinol. This hydrolysis step is a standard ester hydrolysis reaction, which can be achieved under either acidic or basic conditions.

The process involves the cleavage of the ester bond, leading to the formation of (5-ethylpyridin-2-yl)methanol (B1274104) and a carboxylate salt or carboxylic acid, depending on the reaction conditions. This two-step sequence, beginning with the Boekelheide rearrangement followed by hydrolysis, serves as an effective method for the synthesis of 2-hydroxymethylpyridines from the corresponding 2-methylpyridine (B31789) N-oxides. The reaction of 2-picoline-N-oxide with acetic anhydride, for example, yields 2-pyridinemethanol (B130429) acetate in significant yields, which can then be hydrolyzed to 2-pyridinemethanol.

Table 1: Boekelheide Rearrangement Conditions

| Reactant | Reagent | Temperature | Product |

| 2-Picoline-N-oxide | Acetic Anhydride | ~140 °C (Reflux) | 2-Pyridinemethanol acetate |

| α-Picoline-N-oxides | Trifluoroacetic Anhydride | Room Temperature | Trifluoroacetylated methylpyridine |

This table presents generalized conditions for the Boekelheide rearrangement based on analogues of this compound.

Oxygen Atom Transfer (OAT) Reactions

Pyridine N-oxides are known to function as oxygen atom transfer (OAT) agents, where the oxygen atom of the N-oxide group is transferred to a suitable substrate, resulting in the deoxygenation of the pyridine N-oxide to the corresponding pyridine. This reactivity is a fundamental aspect of the chemistry of these compounds.

While specific documented examples of this compound acting as an OAT agent in complex organic syntheses are not extensively detailed in readily available literature, the general reactivity pattern of pyridine N-oxides is well-established. For instance, the deoxygenation of pyridine N-oxides can be readily achieved by treatment with trivalent phosphorus compounds, such as triarylphosphines or trialkylphosphites. In these reactions, the phosphorus compound acts as the oxygen acceptor, being oxidized to the corresponding phosphine (B1218219) oxide or phosphate (B84403) ester, while the pyridine N-oxide is reduced to the parent pyridine.

This transformation underscores the potential of this compound to act as an oxidant, a property that is foundational to the broader class of amine N-oxides.

Spectroscopic and Computational Characterization in Research on 5 Ethyl 2 Methylpyridine 1 Oxide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 5-Ethyl-2-methylpyridine (B142974) 1-oxide, providing definitive evidence for its structural integrity and the specific arrangement of its substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 5-Ethyl-2-methylpyridine 1-oxide. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can confirm the presence and connectivity of the ethyl and methyl groups on the pyridine (B92270) N-oxide core.

The introduction of the N-oxide function significantly influences the electronic environment of the pyridine ring compared to its parent compound, 5-ethyl-2-methylpyridine. wikipedia.orgspectrabase.com This results in a general downfield shift for the ring protons, particularly those at the C2 (α) and C4 (γ) positions, due to the deshielding effect of the N-oxide group.

In the ¹H NMR spectrum, the protons on the pyridine ring and the alkyl substituents would exhibit characteristic signals. For instance, the methyl group at the C2 position is expected to appear as a singlet, while the ethyl group at the C5 position will show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. rsc.org The aromatic protons would appear as distinct multiplets in the downfield region.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. chemicalbook.com The carbons attached to the nitrogen (C2 and C6) and the carbon para to the nitrogen (C4) in pyridine N-oxides are typically shifted to different extents upon N-oxidation. rsc.org These shifts confirm the position of the substituents and the formation of the N-oxide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ring-H3 | Multiplet | ~125-128 |

| Ring-H4 | Multiplet | ~137-140 |

| Ring-H6 | Multiplet, downfield | ~138-140 |

| 2-CH₃ | Singlet | ~17-20 |

| 5-CH₂CH₃ | Quartet | ~25-28 |

| 5-CH₂CH₃ | Triplet | ~13-16 |

| C2 | - | ~148-151 |

| C3 | - | ~125-128 |

| C4 | - | ~137-140 |

| C5 | - | ~135-138 |

| C6 | - | ~138-140 |

Note: Predicted values are based on data for similar compounds like 2-methylpyridine (B31789) N-oxide and general substituent effects. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical tool for the analysis of this compound. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

In research and synthesis, LC-MS is primarily used to:

Assess Purity: HPLC can separate the target compound from unreacted starting materials (e.g., 5-ethyl-2-methylpyridine), by-products from the oxidation reaction, and any other impurities. sielc.com The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Confirm Molecular Weight: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds. For this compound (C₈H₁₁NO), the expected molecular weight is approximately 137.18 g/mol . chemspider.com Detection of the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 138.19) confirms the presence of the compound.

Characterize Degradation Products: When studying the stability of the compound, LC-MS can identify potential degradation products by separating them chromatographically and analyzing their mass spectra to deduce their molecular formulas and structures.

For effective analysis, a reverse-phase HPLC method is typically employed. sielc.com The choice of mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like formic acid, is crucial for achieving good separation and for compatibility with the mass spectrometer's ionization source. sielc.com

Infrared (IR) and Ultraviolet (UV) spectroscopy provide complementary information about the molecular structure and electronic properties of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups and characterize the bonds within the molecule. The most significant feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration. arkat-usa.org This bond gives rise to a strong absorption band, typically found in the region of 1200-1300 cm⁻¹. arkat-usa.orgnist.gov The exact frequency can be influenced by the electronic effects of the substituents on the pyridine ring. Other characteristic bands include C-H stretching vibrations from the alkyl groups and the aromatic ring, and aromatic C=C and C=N stretching vibrations. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| N-O Stretch | 1200 - 1300 | Strong |

Note: Based on general data for substituted pyridine N-oxides. arkat-usa.orgnist.gov

Ultraviolet (UV) Spectroscopy provides insights into the electronic transitions within the molecule. Pyridine N-oxide itself exhibits a strong π-π* transition band around 280 nm in aprotic solvents. arkat-usa.orgumich.edu The presence of electron-donating alkyl groups, such as methyl and ethyl, on the pyridine ring typically causes a hypsochromic (blue) shift to shorter wavelengths. For example, 2,6-dimethylpyridine (B142122) N-oxide shows a blue shift to 274 nm. arkat-usa.orgumich.edu Therefore, this compound is expected to have its primary absorption band in a similar region, confirming the electronic structure of the aromatic N-oxide system.

Theoretical and Computational Chemistry Studies

Computational chemistry offers a powerful lens for investigating the intrinsic properties of this compound that are difficult to measure experimentally. Theoretical models can predict bond energies and analyze electronic effects, providing a deeper understanding of the molecule's stability and reactivity.

The strength of the coordinate covalent N-O bond is a critical parameter that dictates the chemical behavior of pyridine N-oxides. The N-O bond dissociation enthalpy (BDE) is the energy required to break this bond homolytically. Computational methods, such as Density Functional Theory (DFT) and high-accuracy composite methods, are employed to calculate this value.

Table 3: Calculated and Experimental N-O Bond Dissociation Enthalpy (BDE) for Pyridine N-oxide

| Method | BDE (kcal/mol) | Reference |

|---|---|---|

| Experimental | 63.3 ± 0.5 | wayne.edu |

| M06-2X | 62.56 - 64.66 | wayne.edu |

| CBS-APNO | ~63.3 - 64.3 | wayne.edu |

| G4 | ~63.3 - 64.3 | wayne.edu |

The presence of electron-donating groups, like methyl and ethyl, on the pyridine ring is expected to have a modest influence on the N-O BDE. These groups increase the electron density on the pyridine ring, which can slightly strengthen the N-O bond through inductive and hyperconjugation effects.

The stability of the pyridine N-oxide ring system is significantly influenced by resonance. The N-O moiety is unique in that it can act as both an electron-donating group (via π-donation from the oxygen) and an electron-withdrawing group (via the positive charge on the nitrogen). arkat-usa.org This dual nature leads to a set of contributing resonance structures that delocalize charge and stabilize the molecule.

Computational Studies on Molecular Interactions, Including Docking Analyses

While specific molecular docking studies for this compound are not extensively reported, the broader class of pyridine N-oxide derivatives has been the subject of computational investigations to understand their interactions with biological targets. These studies provide a framework for hypothesizing the potential molecular interactions of this compound. The N-oxide functional group is of significant interest in medicinal chemistry as it can act as a strong hydrogen bond acceptor and its polar nature can influence solubility and membrane permeability. tandfonline.com

Molecular docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. These simulations are instrumental in drug discovery for predicting the binding affinity and mode of action of a lead compound.

In a representative study on pyridine N-oxide derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), molecular docking revealed key interactions between the ligands and the active site of the enzyme. nih.gov Although the specific derivatives in that study differ from this compound, the types of interactions observed are informative. The pyridine N-oxide moiety itself is often involved in crucial hydrogen bonding.

For instance, in the docking of a pyridine N-oxide derivative with the SARS-CoV-2 main protease, the N-oxide oxygen can act as a hydrogen bond acceptor, forming interactions with key amino acid residues in the active site. The aromatic pyridine ring can participate in π-π stacking or π-sulfur interactions with aromatic or sulfur-containing residues.

Based on the structure of this compound, we can hypothesize its potential interactions within a protein binding pocket:

Hydrogen Bonding: The oxygen atom of the N-oxide group is a primary site for forming hydrogen bonds with hydrogen-donating amino acid residues such as histidine, glutamine, or asparagine.

Hydrophobic Interactions: The ethyl and methyl substituents on the pyridine ring are nonpolar and can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-Interactions: The aromatic pyridine ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The following table summarizes the types of interactions observed for a pyridine N-oxide derivative in a study with the SARS-CoV-2 main protease (PDB: 6LU7), which can serve as a model for the potential interactions of this compound. tandfonline.com

| Interaction Type | Interacting Residue(s) |

| Hydrogen Bond | GLU A:166, GLN A:189 |

| Carbonyl Hydrogen Bond | MET A:165, ASN A:142 |

| π-Sulfur Interaction | HIS A:41 |

This table is based on a representative study of a pyridine N-oxide derivative and is for illustrative purposes to suggest potential interactions of this compound.

In silico Structure-Activity Relationship (SAR) Assessment

In silico structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, allowing for the prediction of the biological activity of a compound based on its molecular structure. For pyridine N-oxide derivatives, quantitative structure-activity relationship (QSAR) models have been developed to correlate structural features with biological activity. These models are particularly useful for optimizing lead compounds to enhance their potency and selectivity.

A notable 3D-QSAR study investigated a series of 110 pyridine N-oxide-based antiviral compounds as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The findings from such studies, while not directly on this compound, provide valuable insights into the SAR of this class of compounds.

The 3D-QSAR models revealed that the antiviral activity of the pyridine N-oxide derivatives was significantly influenced by several factors:

Hydrophobic Properties: The models indicated that hydrophobic interactions play a crucial role in the binding of these compounds to the target protein. This suggests that the nature and positioning of hydrophobic substituents on the pyridine N-oxide core are critical for activity.

Hydrogen Bond Donor/Acceptor Properties: The ability of the compounds to act as hydrogen bond donors and acceptors was also identified as a key determinant of their inhibitory potential. The N-oxide group itself is a strong hydrogen bond acceptor.

Steric and Electrostatic Fields: The spatial arrangement of substituents (steric fields) and the distribution of charge (electrostatic fields) around the molecule were found to be important for optimal interaction with the receptor.

The study highlighted that specific substitutions on the pyridine ring could enhance antiviral activity. For example, the introduction of phosphoric and nitrogen dioxide substituents was predicted to increase the potency against COVID-19. tandfonline.com

Based on these general findings, an in silico SAR assessment of this compound would focus on how its specific substituents contribute to its potential biological activity. The ethyl group at the 5-position and the methyl group at the 2-position would primarily contribute to the hydrophobic and steric properties of the molecule. The N-oxide group provides a key hydrogen bond accepting feature.

The following table summarizes the key descriptors and their influence on the activity of pyridine N-oxide derivatives from the aforementioned 3D-QSAR study.

| Descriptor | Influence on Activity |

| Hydrophobic Field | A significant contributor, suggesting that well-placed hydrophobic groups can enhance binding affinity. |

| Hydrogen Bond Donor | Important for anchoring the molecule in the active site through specific hydrogen bonding interactions. |

| Steric Fields | The size and shape of substituents influence the fit of the molecule into the binding pocket. |

| Electrostatic Fields | The distribution of partial charges on the molecule affects its interaction with polar residues in the active site. |

This table is based on a 3D-QSAR study of a series of pyridine N-oxide derivatives and provides a general framework for the in silico SAR assessment of this compound. tandfonline.com

Biological and Pharmacological Relevance of Pyridine N Oxides, with Emphasis on 5 Ethyl 2 Methylpyridine 1 Oxide Analogs

Role as Metabolites and Prodrugs in Biological Systems

Pyridine (B92270) N-oxides can be both the end products of metabolic processes and strategically designed prodrugs that are activated under specific physiological conditions. acs.orgnih.gov

Enzymatic N-Oxidation in Drug Metabolism (e.g., by Flavin-Containing Monooxygenase 3 (FMO3))

The transformation of pyridine-containing xenobiotics into their corresponding N-oxides is a common metabolic pathway in humans and other mammals. This N-oxidation is primarily catalyzed by a family of enzymes known as flavin-containing monooxygenases (FMOs), with FMO3 being the principal isoform in the adult human liver. wikipedia.orgnih.gov

FMO3 is responsible for the N-oxygenation of a wide array of substrates, including drugs and dietary compounds containing nitrogen atoms. wikipedia.orgmedlineplus.gov For instance, the well-known tobacco alkaloid, nicotine, is metabolized in part by FMO3 to form nicotine-N'-oxide. nih.gov Similarly, the anticancer drug tamoxifen (B1202) is also a substrate for FMO1 and FMO3, leading to the formation of tamoxifen-N-oxide. pharmgkb.org The enzymatic activity of FMO3 can be influenced by genetic polymorphisms, which may explain variations in drug responses among individuals. medlineplus.gov This metabolic conversion generally increases the polarity and water solubility of the parent compound, facilitating its excretion from the body. acs.org

The process of N-oxidation by FMO3 involves the transfer of an oxygen atom from a flavin hydroperoxide intermediate to the nitrogen atom of the substrate. wikipedia.org This reaction is crucial for the detoxification of many foreign compounds.

Bioreduction Mechanisms and Hypoxia-Activated Prodrugs

Conversely, the N-oxide group can be reduced back to the parent pyridine, a process known as bioreduction. acs.orgnih.gov This reversible metabolism is a key principle behind the design of hypoxia-activated prodrugs (HAPs). nih.govresearchgate.net Solid tumors often contain regions of low oxygen concentration, or hypoxia, a condition that can be targeted for selective drug delivery. researchgate.netnih.gov

Pyridine N-oxides are considered a promising class of HAPs due to their low cytotoxicity in their oxidized form and their selective reduction to potent cytotoxic agents in hypoxic environments. nih.govresearchgate.net This reduction is often carried out by reductase enzymes that are overexpressed in hypoxic cells. researchgate.net Tirapazamine (TPZ) is a well-studied example of an aromatic N-oxide that undergoes one-electron reduction to generate DNA-damaging radicals specifically in hypoxic tumor cells. nih.gov Another example is AQ4N, which is reduced to a DNA-binding agent under hypoxic conditions. nih.govresearchgate.net This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the anticancer agent. nih.gov

Modulation of Biological Activity through the N-Oxide Moiety

The N-oxide functionality significantly influences the physicochemical and pharmacological properties of pyridine derivatives. acs.orgnih.gov

Impact on Drug Solubility and Membrane Permeability

The N-oxide group is highly polar and capable of forming strong hydrogen bonds. acs.orgnih.gov This characteristic typically leads to a substantial increase in the aqueous solubility of the parent molecule. acs.orgrsc.orgresearchgate.net Improved water solubility is a desirable trait in drug development as it can enhance formulation options and bioavailability. However, the increased polarity also generally leads to decreased membrane permeability, which can affect a drug's ability to cross biological membranes and reach its target. acs.orgnih.gov The balance between increased solubility and potentially reduced permeability is a critical consideration in the design of drugs incorporating the pyridine N-oxide moiety.

Specific Molecular Target Interactions (e.g., Oxyanionic Centers)

The N-oxide group, with its partial negative charge on the oxygen atom, can engage in specific interactions with molecular targets that are not possible for the parent pyridine. oup.com For instance, the oxygen atom can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on a protein target. rsc.orgresearchgate.net In some cases, pyridine N-oxide derivatives have been shown to interact with oxyanionic binding sites within enzymes. oup.com Certain pyridine N-oxide derivatives have demonstrated anti-HIV activity by targeting the viral reverse transcriptase or by interfering with the NF-κB signaling pathway, highlighting the diverse molecular interactions facilitated by the N-oxide group. oup.comnih.gov

Bioisosteric Replacements in Medicinal Chemistry

In medicinal chemistry, the concept of bioisosterism involves substituting one group with another that has similar physical or chemical properties to enhance a desired biological or physical property of a compound without making significant structural changes. mdpi.comresearchgate.net The pyridine N-oxide group has been explored as a bioisostere for other functional groups. For example, it has been demonstrated that a 2-difluoromethylpyridine group can serve as a bioisosteric replacement for a pyridine-N-oxide in quorum sensing inhibitors, leading to enhanced activity. rsc.org The strategic use of bioisosteres, including small aliphatic rings, is a common strategy to optimize lead compounds by improving potency, metabolic stability, and pharmacokinetic profiles. nih.gov

Assessment of Toxicological and Genotoxicological Profiles

The toxicological and genotoxicological profiles of pyridine N-oxides, a class of compounds that includes 5-Ethyl-2-methylpyridine (B142974) 1-oxide, are of significant interest due to their presence as metabolites of various pyridine-containing drugs and industrial chemicals. cdc.govnih.gov Understanding their potential for cellular damage and genetic mutation is crucial for assessing their safety.

Studies on pyridine N-oxide and its analogs have revealed a complex role in cytotoxicity (cell killing) and clastogenicity (chromosome damage). Research on cultured mammalian cells (V79 and CHO cells) has shown that pyridine N-oxide itself can offer protection against the cytotoxic and clastogenic effects of certain compounds. For instance, it has been shown to suppress cell damage and chromosomal aberrations induced by hydrogen peroxide and doxorubicin. nih.gov

In studies involving chloropyridines, pyridine N-oxide demonstrated a protective effect against the dose-dependent cytotoxicity and clastogenicity caused by 3-chloropyridine. nih.gov Conversely, 2-chloropyridine, which was non-toxic on its own in the same dose range, induced cytotoxic and clastogenic effects in the presence of pyridine N-oxide, suggesting that the influence of N-oxidation on toxicity is highly dependent on the specific structure of the pyridine derivative. nih.gov

Furthermore, in vivo studies on 2-hydroxypyridine (B17775) N-oxide (HOPO) in rats, a compound used in pharmaceutical synthesis, showed no induction of micronuclei (a marker of chromosomal damage) even at high doses. nih.gov

| Compound/Condition | Cell Line | Observed Effect | Reference |

| 3-Chloropyridine | V79 | Dose-dependent cytotoxicity and clastogenicity. | nih.gov |

| 3-Chloropyridine + Pyridine N-oxide | V79 | Protective effect against cytotoxicity and clastogenicity. | nih.gov |

| 2-Chloropyridine | V79 | Non-cytotoxic and non-clastogenic. | nih.gov |

| 2-Chloropyridine + Pyridine N-oxide | V79 | Induction of cytotoxic and clastogenic effects. | nih.gov |

| Hydrogen Peroxide / Doxorubicin | V79, CHO | Cytotoxicity and chromosomal aberrations. | nih.gov |

| Hydrogen Peroxide / Doxorubicin + Pyridine N-oxide | V79, CHO | Suppression of cytotoxicity and chromosomal aberrations. | nih.gov |

| 2-Hydroxypyridine N-oxide (in vivo) | Rat | No increase in micronuclei frequency. | nih.gov |

The Ames test, a widely used method to assess a chemical's potential to cause DNA mutations, has been employed for various pyridine N-oxide compounds. nih.gov Pyridine 1-oxide itself was found to be non-mutagenic in Salmonella typhimurium strains TA98 and TA100. who.int

However, the situation can be different for more complex pyridine N-oxide derivatives. For example, N-oxide degradation products of a small-molecule kinase inhibitor, galunisertib, tested positive in the Ames bacterial mutagenicity test. acs.org This finding prompted the removal of the oxidizing agent (hydrogen peroxide) from the synthetic process to prevent the formation of these genotoxic impurities. acs.org

| Compound | Test System | Result | Reference |

| Pyridine 1-oxide | S. typhimurium TA98, TA100 | Negative | who.int |

| N-oxide degradation products of Galunisertib | Ames Test | Positive | acs.org |

| 2-Hydroxypyridine N-oxide (HOPO) | Ames Test | Equivocal | nih.gov |

| 2-Hydroxypyridine N-oxide (HOPO) | In vivo Pig-a mutation assay (Rat) | Negative | nih.gov |

The mechanisms through which pyridine N-oxides express toxicity are linked to their chemical properties and metabolic transformations. The N-oxide group is highly polar and can participate in various biochemical reactions. acs.org

One key aspect is the role of N-oxidation in the metabolism of substituted pyridines. This metabolic step can either detoxify a compound or activate it into a more toxic form, as seen with the differing effects on 2- and 3-chloropyridine. nih.gov The expression of toxicity can be influenced by how the N-oxide metabolite interacts with cellular components. nih.gov

Pyridine N-oxides can also act as electron shuttles, a reactivity that may be important for their biological effects. acs.org Furthermore, some pyridine N-oxide derivatives have been found to act as anti-HIV agents by inhibiting reverse transcriptase or interfering with viral gene expression at a post-integrational stage. nih.gov The protective effects of pyridine N-oxide against agents like hydrogen peroxide suggest a potential role in scavenging reactive oxygen species, thereby preventing oxidative damage to cells. nih.gov

Therapeutic Applications of Pyridine N-Oxide Derivatives

The unique chemical properties of the pyridine N-oxide moiety have been exploited in drug discovery to develop novel therapeutic agents. The N-oxide group can enhance binding interactions with biological targets and improve pharmacological profiles. nih.gov

Activated Factor XI (FXIa) is a key enzyme in the blood coagulation cascade and a promising target for developing new anticoagulants with a potentially lower risk of bleeding compared to existing therapies. researchgate.netnih.gov Researchers have successfully designed potent and orally bioavailable Factor XIa inhibitors based on a pyridine N-oxide scaffold. nih.gov

In this research, the pyridine N-oxide group was crucial. It replaced other chemical groups that were prone to metabolic oxidation. nih.gov Structure-based drug design led to the discovery of potent inhibitors, where the N-oxide group participates in important interactions within the enzyme's active site. researchgate.netnih.gov One such inhibitor, compound 3f , demonstrated a very high potency (Kᵢ = 0.17 nM) and showed good oral bioavailability in several preclinical species. nih.gov This research highlights the successful use of the pyridine N-oxide core to create promising new drug candidates for the prevention of thrombosis. researchgate.netnih.govbioworld.com

| Compound | Target | Inhibitory Potency (Kᵢ) | Key Finding | Reference |

| Pyridine N-oxide derivative (Lead compound) | Factor XIa | 0.24 nM | Potent inhibitor with good bioavailability and in vivo efficacy. | bioworld.com |

| Pyridine N-oxide derivative (3f ) | Factor XIa | 0.17 nM | Highly potent and orally bioavailable in preclinical species. | nih.gov |

Pyridine and its derivatives are a well-established class of compounds with diverse biological activities, including antitumor effects. mdpi.comnih.gov Studies have investigated the structure-activity relationships of pyridine derivatives to identify features that enhance their ability to inhibit the proliferation of cancer cells. mdpi.comnih.gov

A review of pyridine derivatives with antiproliferative activity found that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups, tended to enhance their activity against various cancer cell lines. nih.gov Conversely, derivatives containing halogen atoms or bulky groups often showed lower antiproliferative activity. nih.gov While these studies focus on the broader class of pyridines, they provide a valuable framework for designing new pyridine N-oxide analogs with potential anticancer properties, as the pyridine core is fundamental to their structure. mdpi.comresearchgate.net

Exploration of Antimicrobial, Antiviral, and Anti-inflammatory Properties

The N-oxide moiety in heterocyclic compounds like pyridine can significantly influence their biological profile, often enhancing their therapeutic potential. nih.govresearchgate.net Pyridine N-oxides have been the subject of extensive research, revealing a broad spectrum of bioactivity, including antimicrobial, antiviral, and anti-inflammatory effects. nih.gov The introduction of the N-oxide group alters the electronic properties of the pyridine ring, increasing its polarity and hydrogen-bonding capacity, which can lead to improved interactions with biological targets. researchgate.netnih.gov

Antimicrobial Properties

Pyridine N-oxide derivatives have demonstrated notable activity against various microbial pathogens. Studies have shown that these compounds can possess both antibacterial and antifungal properties. nih.gov For instance, synthesized picryl amino pyridines and their N-oxide counterparts were found to have greater antibacterial activity than antifungal activity. The antimicrobial efficacy of these compounds is often dependent on the nature and position of substituents on the pyridine ring. nih.gov

Some indolizidine-N-oxide alkaloids, which are natural products, have been identified to have antimicrobial and antifungal properties. nih.gov The development of synthetic pyridine N-oxides has further expanded the chemical space for antimicrobial drug discovery. For example, certain 2-azetidinone compounds containing a pyridine moiety showed excellent antimicrobial activity when compared against standard drugs like Chloramphenicol and Ketoconazole. mdpi.com Similarly, a series of isonicotinic acid hydrazide derivatives were among the most active antimicrobial agents against strains like S. aureus, B. subtilis, E. coli, and C. albicans. mdpi.com While direct studies on 5-Ethyl-2-methylpyridine 1-oxide analogs are not extensively documented in this specific context, the general activity of the pyridine N-oxide class suggests this is a viable area for future investigation.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Picryl Amino Pyridine N-Oxides | Bacteria & Fungi | Better antibacterial than antifungal activity. | |

| Isonicotinic Acid Hydrazide Derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Most active agents had MIC values between 2.18–3.08 μM/mL. | mdpi.com |

| 2-Azetidinones (Pyridine containing) | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger | Excellent antimicrobial activity compared to standards. | mdpi.com |

| 4-Alanylpyridine-N-oxide | E. coli | Demonstrates antibacterial activity, possibly via reductive enzymatic conversion. | acs.org |

Antiviral Properties

The antiviral potential of pyridine N-oxide derivatives is particularly well-documented, especially against Human Immunodeficiency Virus (HIV) and coronaviruses. oup.comoup.com These compounds represent a unique class of antivirals due to their multiple mechanisms of action. oup.comnih.gov Some pyridine N-oxides act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically targeting the HIV-1 reverse transcriptase. oup.comnih.gov Other, closely related analogs can inhibit both HIV-1 and HIV-2 strains by interfering with viral gene expression, potentially through the NF-κB activation pathway. oup.com This allows them to remain active against viral strains that have developed resistance to other drug classes. oup.com

Furthermore, research has revealed the efficacy of pyridine N-oxide derivatives against coronaviruses, including the feline infectious peritonitis virus (FIPV) and the human SARS coronavirus (SARS-CoV). oup.comnih.gov The antiviral activity and selectivity are highly dependent on the specific substituents on the molecule, although a clear structure-activity relationship (SAR) has been difficult to establish. oup.comnih.gov The N-oxide group itself has been proven to be essential for the anti-coronavirus activity. nih.gov One of the selective compounds was found to inhibit FIPV replication at the transcriptional level. nih.gov

Table 2: Antiviral Activity of Pyridine N-Oxide Derivatives

| Compound Class | Target Virus | Mechanism/Observation | Reference(s) |

|---|---|---|---|

| Pyridine N-Oxide Derivatives | HIV-1 | Inhibition of HIV-1 reverse transcriptase (NNRTI activity). | oup.comnih.gov |

| Pyridine N-Oxide Derivatives | HIV-1, HIV-2, SIV | Inhibition of viral gene expression (post-integrational). | oup.com |

| Pyridine N-Oxide Derivatives | Feline Coronavirus (FIPV), SARS-CoV | Inhibitory activity in cell culture; N-oxide moiety is indispensable. | oup.comnih.gov |

| Pyridine N-Oxide Derivatives | Human Cytomegalovirus (HCMV) | Some derivatives show activity against HCMV but not other DNA viruses. | oup.com |

Anti-inflammatory Properties

The pyridine nucleus is a core component of many compounds with anti-inflammatory activity. researchgate.net Derivatives of pyridine-4-one, for example, have been shown to possess anti-inflammatory effects, which may be linked to their iron-chelating properties. nih.gov Since key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent (contain iron), the ability to chelate iron could disrupt their function and thus reduce inflammation. nih.gov

Studies on novel thiazolo[4,5-b]pyridin-2-ones have also demonstrated significant anti-inflammatory action in animal models of acute inflammation, with some compounds showing more potency than the standard drug ibuprofen. pensoft.net The anti-inflammatory activity was enhanced by structural modifications at the N3 and C5 positions of the core scaffold. pensoft.net While 5-Ethyl-2-methylpyridine is a known precursor to the anti-inflammatory drug Etoricoxib, the direct anti-inflammatory properties of its N-oxide analogs are a promising but less explored field. jubilantingrevia.com The established anti-inflammatory potential of various pyridine scaffolds provides a strong rationale for investigating these specific analogs. nih.govpensoft.net

Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound Class | Model/Target | Observed Activity | Reference(s) |

|---|---|---|---|

| 3-Hydroxy-pyridine-4-one Derivatives | Carrageenan-induced paw edema (rats), Croton oil-induced ear edema (mice) | Significant dose-dependent inhibition of inflammation. | nih.gov |

| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Some derivatives found to be more potent than Ibuprofen. | pensoft.net |

| Pyrazolo[1,5-a]quinazolines | Inhibition of LPS-induced NF-κB activity | Identified compounds with anti-inflammatory activity (IC50 < 50 µM). | mdpi.com |

Role in Drug Discovery and Development

The pyridine N-oxide scaffold is a valuable tool in medicinal chemistry, serving multiple roles in the design and development of new therapeutic agents. nih.govresearchgate.net Its utility stems from its unique physicochemical properties and its ability to engage in specific biological interactions. nih.gov

One key role of the N-oxide motif is as a bioisostere for other functional groups, particularly the carbonyl group. nih.gov This substitution can lead to improved pharmacological properties. For example, replacing a pyrazinone group with a pyridine N-oxide moiety in thrombin inhibitors resulted in superior inhibitory activity. nih.gov The N-oxide's highly polar N+–O– bond is a strong hydrogen bond acceptor, allowing it to form critical hydrogen bonding networks with amino acid residues in the active sites of enzymes, such as factor Xa, leading to potent and selective inhibition. nih.govresearchgate.netnih.gov

The N-oxide functionality can also be used to modulate a drug's physical properties. It can increase water solubility and decrease membrane permeability, which can be advantageous for optimizing a drug's pharmacokinetic profile. nih.govacs.org Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in the body, a property that is exploited in the development of hypoxia-activated prodrugs for targeted cancer therapy. nih.govacs.org

Pyridine N-oxides also serve as important synthetic intermediates for a variety of established drugs. wikipedia.org For instance, 2,3,5-trimethylpyridine (B1346980) N-oxide is a precursor to the proton-pump inhibitor omeprazole, and nicotinic acid N-oxide is a precursor to the anti-inflammatory drug niflumic acid. wikipedia.org The parent compound, 5-Ethyl-2-methylpyridine, is a key intermediate in the synthesis of the anti-inflammatory drug Etoricoxib and the anti-diabetic drug Pioglitazone. jubilantingrevia.com The strategic use of the N-oxide during synthesis can facilitate certain chemical reactions, such as electrophilic substitution at the 2- and 4-positions of the pyridine ring, which are otherwise difficult to achieve. wikipedia.org This chemical versatility, combined with its diverse biological activities, establishes the pyridine N-oxide scaffold as a privileged structure in modern drug discovery. nih.govresearchgate.net

Environmental Fate and Biotransformation of Pyridine N Oxides

Abiotic and Biotic Degradation Pathways

The breakdown of pyridine (B92270) and its derivatives in the environment is a multifaceted process involving both photochemical reactions and microbial metabolism. tandfonline.com While many pyridine derivatives are susceptible to biodegradation, the specific structure, including the nature and position of substituents on the ring, significantly influences the rate and pathway of degradation. tandfonline.comnih.gov

Pyridine N-oxides undergo photochemical transformations when exposed to ultraviolet (UV) light. nih.govacs.org This process typically involves the excitation of the molecule to a higher energy state, leading to the formation of a highly strained, reactive intermediate known as an oxaziridine (B8769555). nih.govacs.orgwur.nl This oxaziridine intermediate is generally unstable and can undergo further rearrangements. nih.govwur.nl

One plausible pathway involves the homolytic cleavage of the N-O bond in the oxaziridine, generating a diradical intermediate. acs.org This can then recombine to form a dearomatized epoxide, which may exist in equilibrium with a 1,3-oxazepine intermediate through a reversible ring expansion. nih.govacs.org Ultimately, these transformations can lead to the hydroxylation of the pyridine ring, particularly at the C3 position. nih.govacs.org For instance, the irradiation of pyridine N-oxides can produce 3-hydroxypyridines. nih.gov Some heterocyclic N-oxides have been shown to release atomic oxygen [O(3P)] upon photochemical deoxygenation, a highly reactive species that can mediate oxidation reactions. nih.gov

The efficiency of these photochemical processes can be significant. Studies on related compounds like pyridazine (B1198779) N-oxides have shown quantum yields for deoxygenation that are substantially higher than other photo-labile oxygen sources. nih.gov

Numerous bacteria, particularly those isolated from soil and industrial sludge, are capable of degrading pyridine and its derivatives, often using them as their sole source of carbon, nitrogen, and energy. tandfonline.comasm.org Genera known for this capability include Nocardia, Arthrobacter, Rhodococcus, Bacillus, and Pseudomonas. asm.orgsemanticscholar.org

The microbial transformation of pyridine N-oxide often begins with its conversion to a hydroxylated intermediate. semanticscholar.orgcapes.gov.br For example, a Nocardia species isolated from soil was found to rapidly oxidize pyridine N-oxide to 2-hydroxypyridine (B17775), which is then further metabolized. capes.gov.br This initial transformation of the N-oxide to a hydroxypyridine appears to be a common strategy among microorganisms. semanticscholar.org

The initial attack on the pyridine ring by microorganisms is typically catalyzed by powerful oxidative enzymes called monooxygenases or dioxygenases. nih.govnih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, which is a critical activation step that prepares the stable ring for subsequent cleavage. tandfonline.comvu.lt

In many cases, the oxygen atom incorporated into the pyridine ring during hydroxylation is derived from water (H₂O) rather than molecular oxygen (O₂), a somewhat unusual mechanism for aromatic compound biodegradation. tandfonline.comnih.gov This has been demonstrated in studies using ¹⁸O-labeled water. nih.gov

Following hydroxylation, the now-activated ring is susceptible to cleavage. For pyridine itself, a well-studied pathway in Arthrobacter sp. involves a direct oxidative cleavage of the C-2–C-3 bond. This reaction is catalyzed by a two-component flavin-dependent monooxygenase system. asm.org The metabolism of pyridine N-oxide in Nocardia sp. proceeds via 2-hydroxypyridine and 2,5-dihydroxypyridine, indicating a pathway involving hydroxylation prior to ring fission. capes.gov.br

The metabolic pathways for pyridine N-oxides have been elucidated through the identification of various intermediate compounds. As mentioned, 2-hydroxypyridine is a key early-stage metabolite in the degradation of pyridine N-oxide by Nocardia sp. capes.gov.br This organism further metabolizes 2-hydroxypyridine to 2,5-dihydroxypyridine. capes.gov.br

In the subsequent degradation of the pyridine ring, other intermediates are formed. In the pathway utilized by a Nocardia species, succinic semialdehyde was identified as a downstream intermediate. semanticscholar.orgcapes.gov.br In the degradation pathway in Arthrobacter sp., a series of metabolites have been identified following the initial ring cleavage, including (Z)-N-(4-oxobut-1-enyl)formamide and (Z)-4-formamidobut-3-enoic acid, ultimately leading to succinic acid. asm.org The formation of blue pigments during the fermentation of pyridine N-oxide and 2-hydroxypyridine by some bacteria has also been observed, suggesting the transient formation of dihydroxypyridines. capes.gov.br

Table 1: Identified Intermediates in the Microbial Degradation of Pyridine and Pyridine N-Oxide

| Initial Compound | Microorganism | Identified Intermediates | Reference |

|---|---|---|---|

| Pyridine N-Oxide | Nocardia sp. | 2-Hydroxypyridine, 2,5-Dihydroxypyridine, Succinic semialdehyde | capes.gov.br |

| Pyridine | Arthrobacter sp. 68b | (Z)-N-(4-oxobut-1-enyl)formamide, (Z)-4-formamidobut-3-enoic acid, Succinic acid semialdehyde, Succinate (B1194679) | asm.org |

The genetic foundation for pyridine degradation is often encoded in specific gene clusters. In Arthrobacter sp. strain 68b, the genes responsible for pyridine catabolism, known as the pyr gene cluster, were identified on a large metabolic plasmid, p2MP. asm.orgnih.gov The loss of this plasmid resulted in the organism's inability to break down pyridine. asm.org

This pyr gene cluster contains the complete set of genes required for the degradation pathway. asm.orgnih.gov Key genes include:

pyrA and pyrE : These genes encode the two-component flavin-dependent monooxygenase system that catalyzes the initial oxidative cleavage of the pyridine ring. asm.orgnih.gov

pyrB : Encodes (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase. asm.orgnih.gov

pyrC : Encodes an amidohydrolase. asm.orgnih.gov

pyrD : Encodes succinate semialdehyde dehydrogenase. asm.orgnih.gov

Similarly, in Rhodococcus ruber A5, a pbd gene cluster was discovered to be responsible for pyridine degradation, also initiated by a two-component flavin-dependent monooxygenase (PbdA/PbdE). nih.gov The clustering of these catabolic genes in inducible operons is a common feature in bacteria that degrade environmental contaminants. vu.lt

Table 2: Genes Involved in Pyridine Biodegradation

| Gene Cluster | Organism | Gene | Encoded Enzyme/Function | Reference |

|---|---|---|---|---|

| pyr | Arthrobacter sp. 68b | pyrA/pyrE | Pyridine monooxygenase (two-component) | asm.orgnih.gov |

| pyrB | (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase | asm.orgnih.gov | ||

| pyrC | Amidohydrolase | asm.orgnih.gov | ||

| pyrD | Succinate semialdehyde dehydrogenase | asm.orgnih.gov | ||

| pbd | Rhodococcus ruber A5 | pbdA/pbdE | Two-component flavin-dependent monooxygenase | nih.gov |

Microbial Metabolism of Pyridine and its N-Oxides

Environmental Significance and Persistence

Pyridine and its derivatives, including alkylpyridines like 5-Ethyl-2-methylpyridine (B142974), enter the environment through industrial and agricultural activities. tandfonline.com Their presence is of concern due to the toxicity of many of these compounds. asm.org The persistence of these chemicals is highly variable and depends on their susceptibility to the abiotic and biotic degradation pathways described. tandfonline.com

While unsubstituted pyridine is readily degraded in soil, the addition of substituents can alter biodegradability. tandfonline.com Information on the environmental fate of many alkylpyridines specifically is limited. tandfonline.com However, data for related compounds can provide insight. For 5-Ethyl-2-methylpyridine, it is noted to be insoluble in water, which suggests it is not likely to be mobile in the environment. fishersci.com Similarly, modeling for pyridine N-oxide suggests it has a low potential to be absorbed by organic matter in soil and is not volatile from water, but it is also not considered readily biodegradable, indicating a potential for persistence if microbial degradation is slow. jubilantingrevia.com

Factors Influencing Biodegradability of Substituted Pyridines

The biodegradability of substituted pyridines is a complex process influenced by a variety of factors, from the molecular structure of the compound to the surrounding environmental conditions. The nature, number, and position of substituents on the pyridine ring play a crucial role in determining its susceptibility to microbial degradation. tandfonline.com

Studies have shown that slight modifications to the ring substituents can lead to major changes in the biodegradability of the pyridine ring. tandfonline.com For instance, under anaerobic conditions, isomers of carboxyl-, hydroxyl-, and cyanopyridines are more readily biotransformed compared to chloro- and methylpyridines. nih.gov The position of the functional group is also a significant determinant, with substituents at the C-2 or C-3 position generally leading to faster biotransformation than those at the C-4 position. nih.gov An exception to this is 4-chloropyridine, which was observed to be biotransformed within 130 days, while its 2- and 3-chloro counterparts persisted in anoxic sediment slurries. nih.gov

Environmental parameters such as temperature and pH also exert a strong influence on the rate of pyridine degradation. For example, the degradation of pyridine by the bacterium Paracidovorax sp. BN6-4 was significantly inhibited at low temperatures (8.79% degradation at 20°C), with the optimal temperature for degradation being 30°C (99.05% degradation). iwaponline.com This same bacterium demonstrated effective pyridine degradation in a pH range of 6–10, with peak performance under neutral conditions (pH 7). iwaponline.com

The initial concentration of the pyridine compound can also affect its breakdown. High concentrations of pyridine can be inhibitory to the microorganisms responsible for its degradation. iwaponline.com The presence of other substances can also play a role; for example, the addition of glucose was found to enhance the growth of Paracoccus sp. KT-5 and increase the removal of pyridine. researchgate.net

Interactive Data Table: Factors Affecting Pyridine Biodegradation

| Factor | Influence on Biodegradation | Example(s) |

| Substituent Type | Affects susceptibility to microbial attack. | Carboxyl-, hydroxyl-, and cyanopyridines are more biodegradable than chloro- and methylpyridines under anaerobic conditions. nih.gov |

| Substituent Position | Influences the rate of biotransformation. | Isomers with substituents at C-2 or C-3 are often biotransformed faster than those at C-4. nih.gov |

| Temperature | Impacts microbial growth and metabolic rates. | Optimal degradation of pyridine by Paracidovorax sp. BN6-4 occurred at 30°C. iwaponline.com |

| pH | Affects enzyme activity and microbial viability. | Paracidovorax sp. BN6-4 showed optimal degradation at a neutral pH of 7. iwaponline.com |

| Concentration | High concentrations can inhibit microbial activity. | High pyridine concentrations suppressed the degradation rate by Paracidovorax sp. BN6-4. iwaponline.com |

Research Gaps in Environmental Fate of Alkyl- and Chloropyridines

Despite the widespread presence of alkyl- and chloropyridines in the environment, stemming from industrial and agricultural activities, there is a significant lack of data regarding their environmental fate. tandfonline.comresearchgate.net These two classes of pyridine derivatives are among the most important detected in environmental samples, yet comprehensive studies on their persistence, transport, and ultimate breakdown are notably scarce. tandfonline.comresearchgate.net

While general principles of pyridine biodegradability have been established, the specific pathways and rates of degradation for many alkyl- and chlorosubstituted pyridines remain largely uninvestigated. This knowledge gap is critical because the addition of alkyl and chloro groups can significantly alter the chemical and physical properties of the pyridine ring, likely affecting their behavior in various environmental compartments. For example, chlorination can increase a compound's recalcitrance to biodegradation. nih.gov

The lack of detailed research hinders the ability to conduct accurate environmental risk assessments for these compounds. Without a thorough understanding of how these specific pyridine derivatives behave in soil and water systems, their potential for long-term contamination and ecological impact cannot be fully evaluated. nih.gov This gap highlights the necessity for further investigation into the environmental transformation and biodegradation pathways of these prevalent and potentially persistent organic pollutants.

Industrial and Green Chemistry Perspectives Involving 5 Ethyl 2 Methylpyridine and Its N Oxide

Sustainable Oxidation Processes for Value-Added Chemicals

The transformation of 5-ethyl-2-methylpyridine (B142974) into high-value chemicals, particularly nicotinic acid (Vitamin B3), is a cornerstone of industrial pyridine (B92270) chemistry. However, traditional methods are often associated with harsh conditions and environmental concerns, prompting research into more sustainable alternatives.

Industrially, nicotinic acid is primarily synthesized through the oxidation of 5-ethyl-2-methylpyridine. wikipedia.orgjubilantingrevia.comcatalysis.ruabertay.ac.uk This compound serves as a convenient precursor due to its efficient preparation from simple and inexpensive reagents like paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia (B1221849). wikipedia.orgresearchgate.net The oxidation process targets the ethyl and methyl side chains of the pyridine ring to produce the desired carboxylic acid.

The predominant industrial method for converting 5-ethyl-2-methylpyridine to nicotinic acid is the liquid-phase oxidation using nitric acid, a technology utilized since the mid-20th century. catalysis.ru This process involves the oxidation of the two alkyl side chains, which first yields an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid). catalysis.ru This intermediate is then decarboxylated at high temperatures to form nicotinic acid. catalysis.ru

Optimization of this process has been a key focus to improve efficiency and yield. Early iterations of the process operated at high temperatures and pressures with moderate conversion rates. catalysis.ru Subsequent refinements, notably by the Lonza Group, involved adjusting the reaction parameters significantly. abertay.ac.uk A crucial optimization strategy is the use of a large stoichiometric excess of nitric acid, ranging from 25% to 600%. abertay.ac.uk This high concentration of acid facilitates the crystallization of the product as a colorless salt with nitric acid at temperatures below 20°C. The salt is then separated, dissolved in water, and neutralized with a base to release the final crystalline nicotinic acid. abertay.ac.uk Despite these optimizations, the process has a carbon efficiency of at best 75%, as two of the eight carbon atoms from the precursor are lost as carbon dioxide. thegoodscentscompany.com

Table 1: Optimized Parameters for Nitric Acid-Based Oxidation of 5-Ethyl-2-methylpyridine

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Oxidant | Nitric Acid (HNO₃) | catalysis.ru |

| Precursor | 5-Ethyl-2-methylpyridine | catalysis.ru |

| Temperature | 190–270 °C | catalysis.ruresearchgate.net |

| Pressure | 2–8 MPa | catalysis.ruresearchgate.net |

| Intermediate | 2,5-Pyridinedicarboxylic acid | catalysis.ru |

| HNO₃ Stoichiometry | 25–600% excess | abertay.ac.uk |

| Initial Conversion | ~80% | catalysis.ru |

| Initial Yield | ~70% | catalysis.ru |

While various oxidation methods for producing nicotinic acid are documented, detailed research findings on the specific electrochemical oxidation of 5-ethyl-2-methylpyridine are not widely available in the current scientific literature. Alternative pathways, such as the oxidation of 3-picoline, have been explored more thoroughly within the context of electrochemical synthesis. The development of direct electrochemical methods for 5-ethyl-2-methylpyridine remains an area for potential future investigation in the pursuit of greener chemical production.

In response to the environmental drawbacks of traditional chemical synthesis, enzymatic and biocatalytic methods have emerged as promising green alternatives for producing nicotinic acid. jubilantingrevia.comorgsyn.org These bioprocesses typically operate under mild conditions, such as ambient temperature and pressure, thereby avoiding the need for corrosive chemicals and reducing energy consumption. researchgate.net

However, current research in this area does not focus on the direct enzymatic oxidation of 5-ethyl-2-methylpyridine. Instead, the most developed biocatalytic routes utilize different precursors, primarily 3-cyanopyridine (B1664610). orgsyn.org Enzymes like nitrilase, sourced from microorganisms such as Rhodococcus rhodochrous, can hydrolyze 3-cyanopyridine directly to nicotinic acid with very high yields, sometimes reaching 100%. orgsyn.org This enzymatic pathway is significantly more atom-economical and environmentally benign compared to the nitric acid oxidation of 5-ethyl-2-methylpyridine, which has a low atom economy of around 25% and generates substantial waste. researchgate.netorgsyn.org While not a direct alternative for the same precursor, the success of these biocatalytic systems highlights a strategic shift in the chemical industry towards enzymatic synthesis for producing essential compounds like nicotinic acid. orgsyn.org

A significant drawback of producing nicotinic acid via the nitric acid oxidation of 5-ethyl-2-methylpyridine is the generation of environmentally harmful by-products. jubilantingrevia.comabertay.ac.uk The process releases nitrous oxide (N₂O), a potent greenhouse gas with a warming potential approximately 300 times that of carbon dioxide (CO₂). wikipedia.orgjubilantingrevia.com Additionally, the reaction produces more than one tonne of CO₂ for every tonne of niacin manufactured. thegoodscentscompany.com

Production of Nicotinic Acid from 5-Ethyl-2-methylpyridine Precursor

Role of 5-Ethyl-2-methylpyridine 1-oxide as a Synthetic Intermediate

This compound, the N-oxidized form of the parent compound, is a versatile synthetic intermediate. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity for various chemical transformations. arkat-usa.org Pyridine N-oxides, in general, are valuable in organic synthesis as protecting groups, oxidizing agents, and precursors for substituted pyridines. arkat-usa.org

The N-O bond in the pyridine N-oxide can act as an electron-donating group, activating the ring for certain types of reactions. arkat-usa.org The N-oxide group makes the C-2, C-4, and C-6 positions of the pyridine ring susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups that would be difficult to achieve with the parent pyridine. Furthermore, the N-oxide can direct metallation to the C-2 position, which can then be followed by reaction with various electrophiles. arkat-usa.org Common reactions involving pyridine N-oxides include deoxygenation to revert to the parent pyridine, rearrangement reactions, and nucleophilic substitution. arkat-usa.org While specific documented industrial applications of this compound are not abundant, its chemical properties, extrapolated from the general reactivity of pyridine N-oxides, position it as a useful intermediate for creating complex, substituted pyridine derivatives for the pharmaceutical and agrochemical industries.

Applications as a Building Block in Complex Organic Synthesis

5-Ethyl-2-methylpyridine and its N-oxide derivative are valuable precursors in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The parent compound, 5-ethyl-2-methylpyridine, is a key starting material for several commercially significant products. jubilantingrevia.com While specific research detailing the extensive use of this compound as a building block is not widely documented in publicly available literature, the principles of pyridine N-oxide chemistry suggest its potential utility in various synthetic routes.

The N-oxide functionality can be employed to activate the pyridine ring, influencing its reactivity and enabling specific chemical transformations that might be more challenging with the parent pyridine. For instance, N-oxidation can facilitate nucleophilic substitution at the C2 and C4 positions of the pyridine ring and can also direct electrophilic substitution.

Table 1: Key Pharmaceuticals and Agrochemicals Derived from 5-Ethyl-2-methylpyridine

| Product | Class | Application |

| Etoricoxib | Pharmaceutical | Anti-inflammatory drug (COX-2 inhibitor) |

| Pioglitazone | Pharmaceutical | Anti-diabetic drug (Type 2 diabetes) jubilantingrevia.com |

| Toperamezone | Agrochemical | Herbicide |

The synthesis of these complex molecules often involves multi-step processes where the strategic modification of the pyridine ring is crucial. Although the direct involvement of this compound is not explicitly detailed in readily available synthesis pathways for the compounds listed above, its potential as an intermediate cannot be discounted. The use of the N-oxide could offer advantages in terms of reaction selectivity and yield.

Research into its Use in Specialty Chemical Production

Research and industrial applications have established 5-ethyl-2-methylpyridine as a crucial intermediate in the production of specialty chemicals, most notably nicotinic acid (Niacin or Vitamin B3) and its amide, niacinamide. jubilantingrevia.comwikipedia.org These compounds have widespread use in human and animal nutrition, as well as in the pharmaceutical and cosmetics industries. researchgate.net

The conventional industrial production of nicotinic acid from 5-ethyl-2-methylpyridine involves oxidation, often using strong oxidizing agents like nitric acid. wikipedia.org This process, while efficient, raises environmental concerns due to the production of greenhouse gases. researchgate.net

From a green chemistry perspective, the use of this compound could present a more environmentally benign route for the production of these specialty chemicals. The N-oxide can be seen as a pre-activated form of the molecule, potentially allowing for milder oxidation conditions or alternative reaction pathways that avoid harsh reagents. Research into greener synthesis methods is ongoing, with a focus on catalysis and reducing waste streams. For example, studies have explored one-pot synthesis of 5-ethyl-2-methylpyridine using more environmentally friendly starting materials and catalysts under hydrothermal conditions. researchgate.net